molecular formula C8H6Cl2O B1214461 2,2-Dichloroacetophenone CAS No. 2648-61-5

2,2-Dichloroacetophenone

Cat. No. B1214461
CAS RN: 2648-61-5
M. Wt: 189.04 g/mol
InChI Key: CERJZAHSUZVMCH-UHFFFAOYSA-N
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Patent
US04902725

Procedure details

p-methoxy-2,2-dichloroacetophenone; 2-hydroxy-2,2-dimethylacetophenone; 2-hydroxy-2,2-diethylacetophenone; 2-hydroxy-2,2-dipropylacetophenone; p-isopropyl-2-hydroxy-2,2-dimethylacetophenone; p-isopropyl-2-hydroxy-2,2-diethylacetophenone; p-n-butyl-2-hydroxy-2-methyl-2-ethylacetophenone; p-dodecyl-2-hydroxy-2,2-dimethylacetophenone; p-phenoxy-2,2-dibromoacetophenone; 2,2-dibromoacetophenone; 2,2-dichloroacetophenone; 2,2-dimethylacetophenone; 2-hydroxy-2,2-cyclohexylacetophenone; p-cyclohexyl-2,2-dibutylacetophenone; 2-2,dimethoxy-2-phenylacetophenone; and 1-hydroxycyclohexane phenyl ketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-hydroxy-2,2-cyclohexylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
p-cyclohexyl-2,2-dibutylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-2,dimethoxy-2-phenylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1-hydroxycyclohexane phenyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
2-hydroxy-2,2-dipropylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
p-isopropyl-2-hydroxy-2,2-diethylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
p-n-butyl-2-hydroxy-2-methyl-2-ethylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:13])[CH:10]([Cl:12])[Cl:11])=[CH:5][CH:4]=1.O[C:15](C)([CH3:24])[C:16]([C:18]1C=CC=C[CH:19]=1)=O.OC(CC)(CC)C(C1C=CC=CC=1)=O.OC(CCC)(CCC)C(C1C=CC=CC=1)=O.C(C1C=CC(C(=O)C(O)(C)C)=CC=1)(C)C.C(C1C=CC(C(=O)C(O)(CC)CC)=CC=1)(C)C.C(C1C=CC(C(=O)C(O)(C)CC)=CC=1)CCC.C(C1C=CC(C(=O)C(O)(C)C)=CC=1)CCCCCCCCCCC.O(C1C=CC(C(=O)C(Br)Br)=CC=1)C1C=CC=CC=1.BrC(Br)C(C1C=CC=CC=1)=O.ClC(Cl)C(C1C=CC=CC=1)=O.CC(C)C(C1C=CC=CC=1)=O.C1(C2C=CC(C(=O)C(CCCC)CCCC)=CC=2)CCCCC1.C1(C(C2C=CC=CC=2)=O)C=CC=CC=1.OC1CCCCC1>>[O:2]([C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:13])[CH:10]([Cl:11])[Cl:12])=[CH:7][CH:8]=1)[C:1]1[CH:19]=[CH:18][CH:16]=[CH:15][CH:24]=1 |f:13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(Cl)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C1=CC=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)C1=CC=CC=C1)C
Step Five
Name
2-hydroxy-2,2-cyclohexylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
p-cyclohexyl-2,2-dibutylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C(C(CCCC)CCCC)=O
Step Seven
Name
2-2,dimethoxy-2-phenylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1-hydroxycyclohexane phenyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1=CC=CC=C1.OC1CCCCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)C1=CC=CC=C1)(C)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)C1=CC=CC=C1)(CC)CC
Step Eleven
Name
2-hydroxy-2,2-dipropylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)C1=CC=CC=C1)(CCC)CCC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(C(C)(C)O)=O
Step Thirteen
Name
p-isopropyl-2-hydroxy-2,2-diethylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(C(CC)(CC)O)=O
Step Fourteen
Name
p-n-butyl-2-hydroxy-2-methyl-2-ethylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=CC=C(C=C1)C(C(CC)(C)O)=O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=C1)C(C(C)(C)O)=O
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C(Br)Br)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C(Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.